Cas no 1251924-45-4 ((6-Amino-5-chloropyridin-3-yl)methanol)

(6-Amino-5-chloropyridin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (6-amino-5-chloropyridin-3-yl)methanol
- BAC92445
- AT11640
- 3-Pyridinemethanol, 6-amino-5-chloro-
- Z1263529618
- (6-Amino-5-chloropyridin-3-yl)methanol
-
- インチ: 1S/C6H7ClN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9)
- InChIKey: GWHHLIXHBJDKJJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N)N=CC(CO)=C1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 59.1
- 疎水性パラメータ計算基準値(XlogP): 0.2
(6-Amino-5-chloropyridin-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66782-5.0g |
(6-amino-5-chloropyridin-3-yl)methanol |
1251924-45-4 | 95.0% | 5.0g |
$1157.0 | 2025-03-13 | |
1PlusChem | 1P009WP5-250mg |
(6-Amino-5-chloro-pyridin-3-yl)-methanol |
1251924-45-4 | 95% | 250mg |
$357.00 | 2025-02-25 | |
1PlusChem | 1P009WP5-5g |
(6-Amino-5-chloro-pyridin-3-yl)-methanol |
1251924-45-4 | 95% | 5g |
$2261.00 | 2024-07-09 | |
A2B Chem LLC | AE61481-1g |
(6-Amino-5-chloropyridin-3-yl)methanol |
1251924-45-4 | 95% | 1g |
$682.00 | 2024-04-20 | |
A2B Chem LLC | AE61481-10g |
(6-Amino-5-chloropyridin-3-yl)methanol |
1251924-45-4 | 95% | 10g |
$2812.00 | 2024-04-20 | |
1PlusChem | 1P009WP5-50mg |
(6-Amino-5-chloro-pyridin-3-yl)-methanol |
1251924-45-4 | 95% | 50mg |
$185.00 | 2025-02-25 | |
1PlusChem | 1P009WP5-10g |
(6-Amino-5-chloro-pyridin-3-yl)-methanol |
1251924-45-4 | 95% | 10g |
$3323.00 | 2024-07-09 | |
Aaron | AR009WXH-10g |
(6-Amino-5-chloro-pyridin-3-yl)-methanol |
1251924-45-4 | 95% | 10g |
$3653.00 | 2023-12-16 | |
A2B Chem LLC | AE61481-2.5g |
(6-Amino-5-chloropyridin-3-yl)methanol |
1251924-45-4 | 95% | 2.5g |
$1301.00 | 2024-04-20 | |
1PlusChem | 1P009WP5-500mg |
(6-Amino-5-chloro-pyridin-3-yl)-methanol |
1251924-45-4 | 95% | 500mg |
$569.00 | 2025-02-25 |
(6-Amino-5-chloropyridin-3-yl)methanol 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
(6-Amino-5-chloropyridin-3-yl)methanolに関する追加情報
Introduction to (6-Amino-5-Chloropyridin-3-yl)Methanol (CAS No. 1251924-45-4)
(6-Amino-5-Chloropyridin-3-yl)Methanol, identified by the CAS number 1251924-45-4, is a chemically synthesized compound with significant potential in various fields of research and application. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse chemical properties and biological activities. The structure of (6-Amino-5-Chloropyridin-3-yl)Methanol consists of a pyridine ring substituted with an amino group at position 6, a chlorine atom at position 5, and a hydroxymethyl group (-CH₂OH) at position 3. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
The synthesis of (6-Amino-5-Chloropyridin-3-yl)Methanol typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and oxidations. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for the preparation of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis process, thereby improving yield and purity. These innovations highlight the growing emphasis on sustainable practices in chemical synthesis.
One of the most promising applications of (6-Amino-5-Chloropyridin-3-yl)Methanol lies in its potential as a precursor for bioactive molecules. The presence of functional groups such as amino (-NH₂), chloro (-Cl), and hydroxymethyl (-CH₂OH) makes this compound highly versatile in terms of reactivity. For example, the amino group can act as a nucleophile in substitution reactions, while the hydroxymethyl group can participate in oxidation or reduction processes. These properties make it an ideal candidate for use in drug discovery programs targeting various therapeutic areas.
Recent studies have also explored the role of (6-Amino-5-Chloropyridin-3-yl)Methanol in materials science. Its ability to form coordination complexes with metal ions has been leveraged to develop novel materials with unique electronic and magnetic properties. For instance, researchers have reported the use of this compound as a ligand in the synthesis of metalloporphyrins, which exhibit interesting photophysical properties and potential applications in sensing and catalysis.
In terms of physical properties, (6-Amino-5-Chloropyridin-3-yl)Methanol is known to be a crystalline solid with a melting point around 180°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been characterized using modern analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide valuable insights into its behavior under different conditions, which is crucial for its safe handling and storage.
The biological activity of (6-Amino-5-Chloropyridin-3-yl)Methanol has been extensively investigated using various assays. In vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory diseases. Additionally, preliminary toxicity studies indicate that it has low cytotoxicity towards human cell lines, suggesting its potential as a lead compound for drug development.
In conclusion, (6-Amino-5-Chloropyridin-3-yl)Methanol (CAS No. 1251924
1251924-45-4 ((6-Amino-5-chloropyridin-3-yl)methanol) 関連製品
- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)
- 2386432-52-4(4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid)
- 2229441-11-4(methyl 5-[1-(hydroxymethyl)cyclobutyl]-1-methyl-1H-pyrazole-3-carboxylate)
- 10329-75-6(H-LEU-LEU-LEU-OH)
- 1822474-36-1(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid)
- 1804873-69-5(Methyl 3-amino-6-fluoro-2-(trifluoromethoxy)benzoate)
- 17459-03-9(N,N-Dimethyl-4-nitrobenzenesulfonamide)
- 2307784-63-8(rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans)
- 1806724-11-7(5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1924322-36-0(N'-Hydroxy-3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboximidamide)




